molecular formula C26H38N6O3 B14100523 6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one

6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B14100523
M. Wt: 482.6 g/mol
InChI Key: QAJROSGNOOGZIM-UHFFFAOYSA-N
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Description

6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of the piperazine ring and the methoxyphenyl group further enhances its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative with a suitable alkyl halide, followed by the introduction of the piperazine moiety through nucleophilic substitution. The methoxyphenyl group can be introduced via a palladium-catalyzed coupling reaction. Reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce double bonds using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Bases: K2CO3, sodium hydroxide (NaOH)

    Solvents: DMF, dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The piperazine ring and methoxyphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(4-methoxyphenyl)piperazin-1-yl)-9H-purines: These compounds share the piperazine and methoxyphenyl groups but differ in the substitution pattern on the purine ring.

    Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds have a different core structure but share the piperazine and methoxyphenyl groups.

Uniqueness

6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one is unique due to its specific combination of functional groups and the purine core. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C26H38N6O3

Molecular Weight

482.6 g/mol

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonylpurine-2,6-dione

InChI

InChI=1S/C26H38N6O3/c1-4-5-6-7-8-9-10-15-32-22-23(29(2)26(34)28-24(22)33)27-25(32)31-18-16-30(17-19-31)20-11-13-21(35-3)14-12-20/h11-14H,4-10,15-19H2,1-3H3,(H,28,33,34)

InChI Key

QAJROSGNOOGZIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)NC2=O)C

Origin of Product

United States

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